ELLANOVALABS A8-1732
Overview
Description
Preparation Methods
The synthesis of ELLANOVALABS A8-1732 typically involves selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ELLANOVALABS A8-1732 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.
Scientific Research Applications
ELLANOVALABS A8-1732 has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of ELLANOVALABS A8-1732 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
ELLANOVALABS A8-1732 can be compared with other similar compounds, such as:
1,3-Diazole: This compound also contains nitrogen atoms in its ring structure and exhibits a broad range of biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-4-6-7-2-3-9(6)8-5/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDVKXZYOMZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480115 | |
Record name | 1H-Imidazo[1,2-b]pyrazole, 2,3-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55211-75-1 | |
Record name | 2,3-Dihydro-6-methyl-1H-imidazo[1,2-b]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55211-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo[1,2-b]pyrazole, 2,3-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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